Sodium Ascorbate
Overview
Description
Sodium ascorbate is a mineral salt of ascorbic acid (vitamin C). It is known for its antioxidant properties and is used as a dietary supplement and food additive. The molecular formula of this compound is C6H7NaO6, and it is often used to prevent or treat vitamin C deficiency. Unlike ascorbic acid, this compound is less acidic, making it a gentler option for individuals with sensitive stomachs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate. The reaction produces this compound and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O
Industrial Production Methods: In industrial settings, the preparation involves dissolving ascorbic acid in water, followed by the addition of sodium bicarbonate. The mixture is then agitated until the effervescence ceases. This compound is precipitated by adding isopropanol, filtered, and dried .
Types of Reactions:
Oxidation: this compound can undergo oxidation, losing electrons to form dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride.
Solvents: Water, isopropanol.
Major Products:
Dehydroascorbic Acid: Formed during oxidation.
Ascorbic Acid: Can be regenerated from this compound under certain conditions
Scientific Research Applications
Sodium ascorbate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Used in high doses for its potential therapeutic effects in conditions like sepsis and cancer.
Industry: Employed as a food additive (E301) to prevent oxidation and maintain the color and flavor of food products
Mechanism of Action
Sodium ascorbate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. It also acts as a cofactor for various enzymes involved in collagen synthesis, neurotransmitter production, and immune function. The compound is transported into cells via sodium-dependent vitamin C transporters (SVCT1 and SVCT2) .
Comparison with Similar Compounds
Ascorbic Acid (Vitamin C): The pure form of vitamin C, highly acidic.
Calcium Ascorbate: A calcium salt of ascorbic acid, less acidic than ascorbic acid.
Magnesium Ascorbate: A magnesium salt of ascorbic acid, also less acidic.
Comparison:
Acidity: Sodium ascorbate is less acidic compared to ascorbic acid, making it suitable for individuals with sensitive stomachs.
Solubility: this compound is more soluble in water than ascorbic acid.
Stability: this compound is more stable in alkaline conditions compared to ascorbic acid
This compound stands out due to its balanced pH, making it a preferred choice for those who require high doses of vitamin C without the associated gastrointestinal discomfort.
Properties
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RXSVEWSESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
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Record name | SODIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | sodium ascorbate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-81-7 (Parent) | |
Record name | Sodium ascorbate [USP:INN] | |
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DSSTOX Substance ID |
DTXSID0020105 | |
Record name | Sodium L-ascorbate | |
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Molecular Weight |
198.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |
Record name | SODIUM ASCORBATE | |
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Record name | SODIUM ASCORBATE | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium ascorbate | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Mechanism of Action |
Mechanism of action of ascorbate is a superoxide radical scavenger., ... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis..., Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways... | |
Record name | Sodium ascorbate | |
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Color/Form |
Minute crystals, Minute white to yellow crystals | |
CAS No. |
134-03-2, 58657-35-5 | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate [USP:INN] | |
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Record name | Sodium ascorbate | |
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Record name | L-Ascorbic acid, sodium salt (1:1) | |
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Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Melting Point |
424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium ascorbate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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